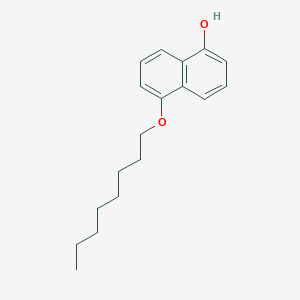

5-(Octyloxy)naphthalen-1-OL

Description

5-(Octyloxy)naphthalen-1-OL is a naphthalene derivative featuring a hydroxyl (-OH) group at the 1-position and an octyloxy (-O-C₈H₁₇) substituent at the 5-position. The hydroxyl group enables hydrogen bonding, while the long alkyl chain influences solubility, thermal stability, and intermolecular interactions.

Properties

CAS No. |

129561-04-2 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

5-octoxynaphthalen-1-ol |

InChI |

InChI=1S/C18H24O2/c1-2-3-4-5-6-7-14-20-18-13-9-10-15-16(18)11-8-12-17(15)19/h8-13,19H,2-7,14H2,1H3 |

InChI Key |

LOKVZASTFDERON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=CC2=C1C=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octyloxy)naphthalen-1-OL typically involves the alkylation of 5-hydroxynaphthalene with an octyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like dry n-propanol. The reaction mixture is stirred at room temperature for about an hour, followed by the addition of the octyl halide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-(Octyloxy)naphthalen-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthaldehyde or naphthoquinone derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

5-(Octyloxy)naphthalen-1-OL has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Octyloxy)naphthalen-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The octyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on Naphthalen-1-ylmethanol (C₁₁H₁₀O), a structurally related compound with a hydroxyl group at the 1-position and a hydroxymethyl (-CH₂OH) substituent. Below is a comparative analysis based on substituent effects, crystallography, and intermolecular interactions:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Planarity: Naphthalen-1-ylmethanol exhibits near-planarity in its naphthalene core, with deviations only from the -OH group . In contrast, the bulky octyloxy substituent in this compound would likely disrupt planarity, increasing steric hindrance and reducing crystal symmetry.

Hydrogen Bonding vs. Hydrophobic Interactions: Naphthalen-1-ylmethanol forms infinite O–H⋯O hydrogen-bonded chains along the [100] direction , a feature critical to its solid-state properties.

Thermal and Solubility Behavior: The octyloxy chain in this compound enhances hydrophobicity, likely reducing water solubility compared to Naphthalen-1-ylmethanol. This alkyl chain may also increase melting point variability due to conformational flexibility.

Limitations of Available Evidence

The provided sources lack direct data on this compound. The comparison above is inferred from:

- Substituent chemistry principles (e.g., alkyl chain vs. hydroxymethyl effects).

- Structural trends in naphthalene derivatives .

- Crystallographic methodologies cited in the references (e.g., hydrogen-bond analysis , data refinement techniques ).

Further experimental studies (e.g., X-ray crystallography, solubility assays) are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.